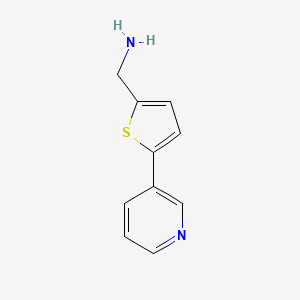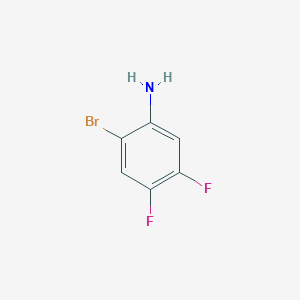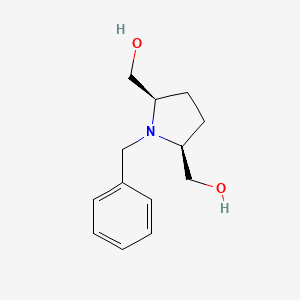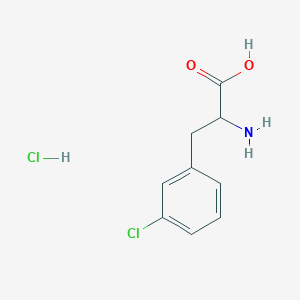
2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a compound that can be categorized within the family of amino acids with a chlorinated aromatic ring. The presence of the chlorophenyl group suggests potential for pharmacological activity, as chlorinated aromatic compounds are often explored for their bioactive properties. The compound's structure implies that it may have enantiomers, which could exhibit different levels of biological activity or pharmacokinetics.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids with furan or thiophene nuclei were synthesized with high yields using a reduction of hydroxyimino precursors . Another study synthesized 1-amino-2-propanol, which is structurally similar to the compound of interest, by a coupling reaction followed by reduction and hydrolysis . Additionally, derivatives of 3-aminomethyl-5-(p-chlorophenyl)-tetrahydrofuran-2-one and 2-aminomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid were synthesized from a cyano precursor under alkaline hydrolysis . These methods could potentially be adapted for the synthesis of 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride would include an amino group and a chlorophenyl group attached to a propanoic acid backbone. The presence of a chiral center at the alpha carbon of the propanoic acid suggests the existence of enantiomers, which could have different biological activities. The resolution of racemic mixtures into enantiomers and the determination of their absolute configuration has been explored in similar compounds .
Chemical Reactions Analysis
The compound could undergo various chemical reactions typical of amino acids, such as amide formation, esterification, and reactions with nucleophiles. For example, N-formylation of related 3-(heteroaryl)alanine compounds was achieved using formic acid and acetic anhydride . The chlorophenyl group could also participate in reactions, potentially leading to the synthesis of derivatives with varied biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of chlorinated aromatic amino acids. These might include moderate solubility in water due to the hydrochloride salt form, and the potential for forming hydrogen bonds due to the amino group. The chlorophenyl group could contribute to the lipophilicity of the compound, which might affect its bioavailability and distribution in biological systems.
Scientific Research Applications
-
Scientific Field: Biochemistry
- Application : The compound “(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride” is a phenylalanine derivative . Phenylalanine is an essential amino acid and a precursor for tyrosine, dopamine, norepinephrine, and epinephrine. As such, this compound could potentially be used in studies related to these biochemical pathways.
-
Scientific Field: Neurology
- Application : Compounds similar to “2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride”, such as “3-(3-Chlorophenyl)propionic acid”, have been suggested as potential targets for drug discovery in the treatment of neuropathic pain . Neuropathic pain, epilepsy, insomnia, and tremor disorder may arise from an increase of intracellular Ca2+ concentration through a dysfunction of T-type Ca2+ channels .
-
Scientific Field: Pharmacology
- Application : Some indole derivatives, which are structurally similar to “2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride” could potentially have similar applications.
-
Scientific Field: Protein Chemistry
-
Scientific Field: Material Science
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKORXUFSMVSBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462329 |
Source


|
| Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |
CAS RN |
120108-62-5 |
Source


|
| Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

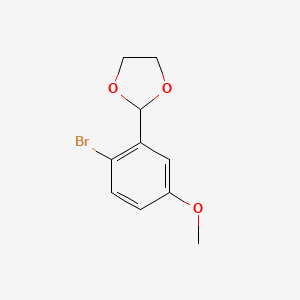
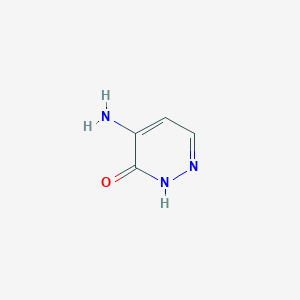
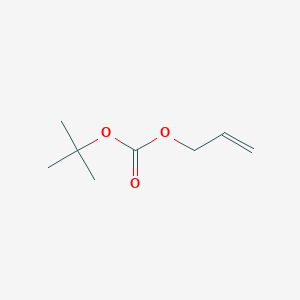
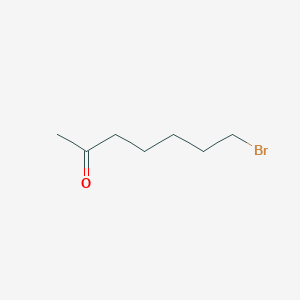
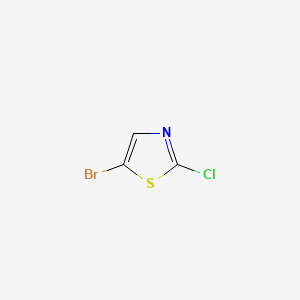
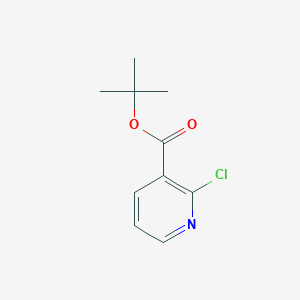
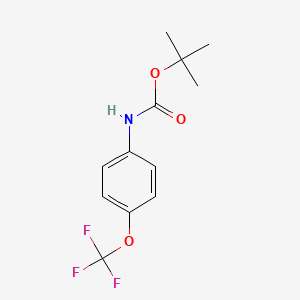
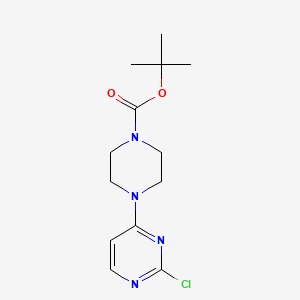
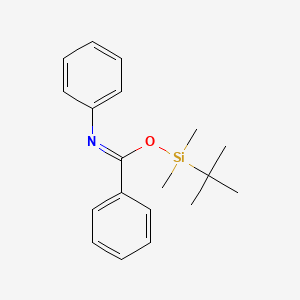
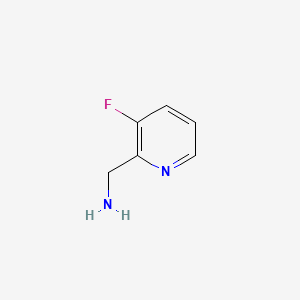
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
